
N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine (DCFMA) is an organic compound that has been the subject of numerous scientific studies due to its potential applications in the medical, pharmaceutical, and industrial fields. It belongs to the class of compounds known as amines, which are organic compounds containing nitrogen atoms. DCFMA has been shown to possess several unique properties that make it a promising candidate for various applications.
Aplicaciones Científicas De Investigación
Catalytic Processes and Synthesis
Catalytic Amination of Biomass-Based Alcohols
Amines play a crucial role in the chemical industry, with applications across agrochemicals, pharmaceuticals, and more. Innovative processes such as direct alcohol amination, which generates water as the main byproduct, highlight the importance of developing efficient synthetic routes for amine production (Pera‐Titus & Shi, 2014).
Efficient Synthesis of Amides
The amidation reactions between cinnamic acid and (2-furylmethyl)amine in the presence of boric acid showcase an efficient synthesis route for N-benzyl- or N-(2-furylmethyl)cinnamamides, further underlining the versatility of amines in synthetic chemistry (Barajas et al., 2008).
Material Science and Polymer Chemistry
- Development of New Polyethoxylated Tertiary Amines: These synthesized amines, used as Switchable Hydrophilicity Solvents (SHS), demonstrate the potential for amines in improving lipid extraction processes from algal cultures, indicating a significant application in biotechnological advancements and the development of eco-friendly solvents (Samorì et al., 2014).
Antifungal Activity
- Structure-Activity Relationship of Homoallylamines: Investigating homoallylamines and derivatives, including compounds with (2-furylmethyl)amine structures, for their antifungal properties against dermatophytes, this research highlights the medicinal chemistry applications of amines and offers insights into designing compounds with enhanced antifungal activities (Suvire et al., 2006).
Advanced Synthesis Techniques
- Solid-Phase Synthesis of Oligosaccharides: Utilizing linkers related to the dimethylcyclohexyl structure, this methodology allows for the efficient solid-phase synthesis of complex oligosaccharides, demonstrating the utility of such amines in facilitating novel synthetic strategies (Drinnan et al., 2001).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10-5-3-7-13(11(10)2)14-9-12-6-4-8-15-12/h4,6,8,10-11,13-14H,3,5,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSWIBYDUGAKRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

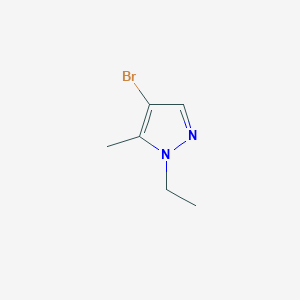
![(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1344456.png)
![(2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1344457.png)
![(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid](/img/structure/B1344462.png)
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1344467.png)
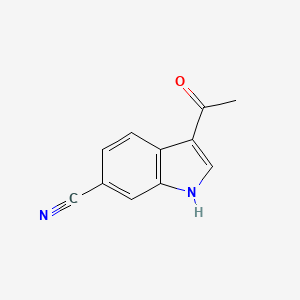
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344472.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)
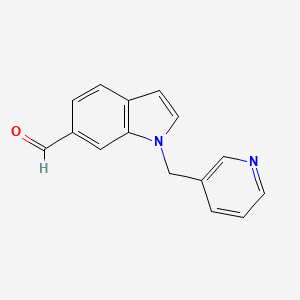
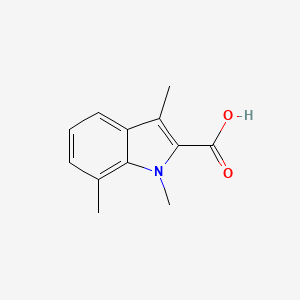
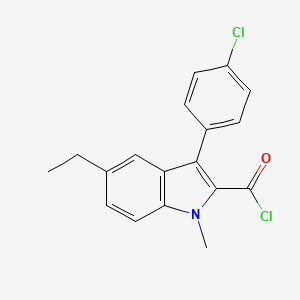
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)
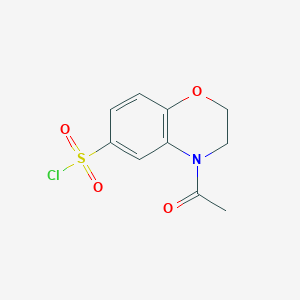
![N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1344485.png)